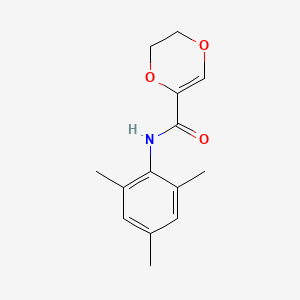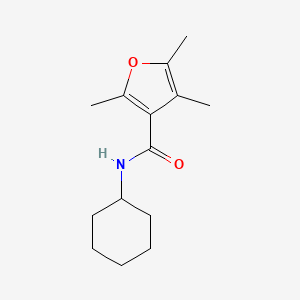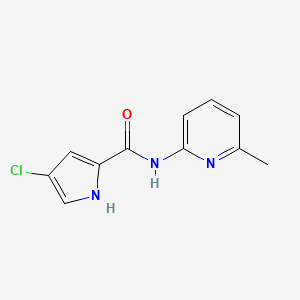![molecular formula C17H21N3O2 B7465513 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone, also known as DPI, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Wirkmechanismus
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme and preventing its activation by diacylglycerol and calcium ions. This inhibition leads to the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, differentiation, apoptosis, and inflammation. In cancer cells, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to induce cell cycle arrest and apoptosis by inhibiting the PI3K/Akt pathway and activating the MAPK pathway. In diabetic rats, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to improve insulin sensitivity and glucose tolerance by inhibiting the NF-κB pathway and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone also has some limitations, including its poor solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone, including the development of novel PKC inhibitors with improved potency, selectivity, and pharmacokinetic properties, the investigation of the role of PKC in various diseases and physiological processes, and the exploration of the potential therapeutic applications of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone in various disease models. Additionally, the use of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone as a chemical tool for the study of PKC signaling pathways and the identification of PKC substrates and interactors is an area of active research.
Synthesemethoden
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of 2,3-dimethylindole with piperazine and ethyl chloroacetate, followed by the hydrolysis of the resulting intermediate and the subsequent condensation with 4-nitrobenzaldehyde. The final step involves the reduction of the nitro group to the amino group, resulting in the formation of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to act as a potent and selective inhibitor of protein kinase C (PKC), which plays a critical role in synaptic plasticity and memory formation. In pharmacology, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In medicinal chemistry, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been used as a lead compound for the development of novel PKC inhibitors with improved potency and selectivity.
Eigenschaften
IUPAC Name |
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(2)18-16-5-4-14(10-15(11)16)17(22)20-8-6-19(7-9-20)13(3)21/h4-5,10,18H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEZPCUDUTXGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)
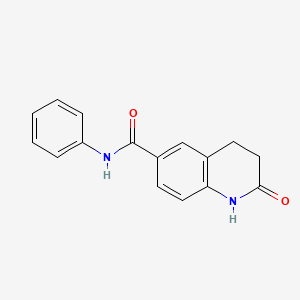
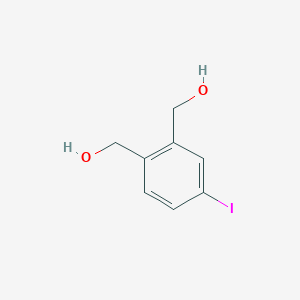


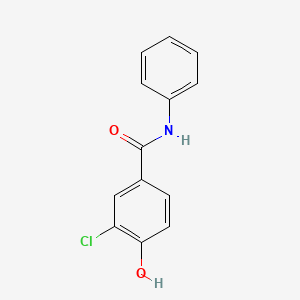
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)


